molecular formula C10H9NO2S B12890930 3-(Methanesulfinyl)quinolin-4(1H)-one CAS No. 66424-81-5

3-(Methanesulfinyl)quinolin-4(1H)-one

Cat. No.: B12890930
CAS No.: 66424-81-5
M. Wt: 207.25 g/mol
InChI Key: SSNKFLJOLCLORZ-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core with a methylsulfinyl group at the 3-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfinyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

Industrial production of 3-(Methylsulfinyl)quinolin-4(1H)-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as metal-free catalysis and visible light irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfinyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone group under appropriate conditions.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The quinoline core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(Methylsulfonyl)quinolin-4(1H)-one.

    Reduction: Formation of 3-(Methylsulfinyl)quinolin-4(1H)-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the quinoline core.

Scientific Research Applications

3-(Methylsulfinyl)quinolin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-4(1H)-one: Lacks the methylsulfinyl group but shares the quinoline core structure.

    3-(Methylthio)quinolin-4(1H)-one: Contains a methylthio group instead of a methylsulfinyl group.

    3-(Methylsulfonyl)quinolin-4(1H)-one: Contains a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness

3-(Methylsulfinyl)quinolin-4(1H)-one is unique due to the presence of the methylsulfinyl group, which can influence its chemical reactivity and biological activity. This functional group can undergo further chemical modifications, providing opportunities for the development of novel derivatives with enhanced properties.

Properties

CAS No.

66424-81-5

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-methylsulfinyl-1H-quinolin-4-one

InChI

InChI=1S/C10H9NO2S/c1-14(13)9-6-11-8-5-3-2-4-7(8)10(9)12/h2-6H,1H3,(H,11,12)

InChI Key

SSNKFLJOLCLORZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

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